molecular formula C13H19NO3 B290853 N-(3-methoxypropyl)-2-phenoxypropanamide

N-(3-methoxypropyl)-2-phenoxypropanamide

Cat. No.: B290853
M. Wt: 237.29 g/mol
InChI Key: XVOXZSRKVIKZBZ-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-phenoxypropanamide is an amide derivative characterized by a propanamide backbone with a phenoxy group at the C2 position and a 3-methoxypropyl substituent on the nitrogen atom.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-phenoxypropanamide

InChI

InChI=1S/C13H19NO3/c1-11(13(15)14-9-6-10-16-2)17-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15)

InChI Key

XVOXZSRKVIKZBZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCCOC)OC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NCCCOC)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Substituent Position and Type
  • N-(3-Methoxypropyl)-2-(Methylsulfonamido)-3-Phenylpropanamide (Compound 3, ) Key Difference: Replaces the phenoxy group with a methylsulfonamido moiety.
  • 2-Cyano-N-(4-Methoxyphenyl)-3-Phenylpropanamide () Key Difference: Features a cyano group at C2 and a 4-methoxyphenyl group on the nitrogen. Impact: The electron-withdrawing cyano group may reduce metabolic stability compared to the phenoxy substituent .
  • N-(3-Methoxyphenyl)-2,2-Dimethylpropanamide (CAS 56619-93-3, ) Key Difference: Aromatic methoxyphenyl group instead of aliphatic 3-methoxypropyl.
Nitrogen Substituent Modifications
  • N-(3-(Dimethylamino)Propyl)-N-(6-Fluorobenzo[d]Thiazol-2-yl)-3-Phenylpropanamide Hydrochloride () Key Difference: Incorporates a dimethylamino-propyl chain and a fluorobenzo[d]thiazolyl group.
  • N,N-Diisopropyl-3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropanamide (CAS 124937-97-9, )

    • Key Difference : Branched diisopropyl groups on the nitrogen and a methoxy-methylphenyl substituent.
    • Impact : Increased steric hindrance from branched substituents may reduce binding affinity in biological systems compared to the linear 3-methoxypropyl group .

Physicochemical Properties

Table 1: Molecular Weight and Substituent Effects
Compound Name Molecular Weight Key Substituents Predicted LogP*
N-(3-Methoxypropyl)-2-Phenoxypropanamide ~265 (estimated) Phenoxy, 3-methoxypropyl ~2.5
2-Cyano-N-(4-Methoxyphenyl)-3-Phenylpropanamide ~280 Cyano, 4-methoxyphenyl ~3.0
N-(3-Methoxyphenyl)-2,2-Dimethylpropanamide 221.28 3-Methoxyphenyl, dimethyl ~2.8
N-(3-(Dimethylamino)Propyl)-...Hydrochloride 434.95 Dimethylamino, fluorobenzo[d]thiazol ~1.5 (ionized)

*LogP estimates based on substituent contributions.

  • Solubility : The 3-methoxypropyl group in the target compound likely enhances water solubility compared to aromatic methoxyphenyl analogs (e.g., ) but less than ionizable analogs (e.g., ) .
  • Stability: Phenoxy groups are less prone to hydrolysis than cyano or sulfonamide groups, suggesting greater metabolic stability in the target compound .

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